(3-(azepan-1-ylsulfonyl)phenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone
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Overview
Description
The compound (3-(azepan-1-ylsulfonyl)phenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone is a synthetic molecule with complex structural elements It consists of a phenyl ring substituted with an azepan-1-ylsulfonyl group and a methanone group bonded to a 3,5-dimethyl-1H-pyrazol-1-yl ring
Preparation Methods
Synthetic routes and reaction conditions: : The synthesis of (3-(azepan-1-ylsulfonyl)phenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone typically involves multiple reaction steps A general synthetic route includes the sulfonylation of the phenyl ring with azepan-1-ylsulfonyl chloride under basic conditions, followed by the formation of the pyrazole ring through cyclization
Industrial production methods: : In an industrial setting, the production of this compound may be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms could be employed to enhance the efficiency and yield of the reactions.
Chemical Reactions Analysis
Types of reactions it undergoes: : (3-(azepan-1-ylsulfonyl)phenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: : It can be oxidized under controlled conditions to form sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions can convert the methanone group into secondary alcohols.
Substitution: : The compound's aromatic ring can undergo electrophilic aromatic substitution reactions, leading to further functionalization.
Common reagents and conditions used in these reactions: : Oxidation reactions typically involve reagents such as hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or oxone. Reduction reactions may employ sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Substitution reactions can be facilitated by Lewis acids like aluminum chloride (AlCl3) or Friedel-Crafts catalysts.
Major products formed from these reactions: : Oxidation leads to sulfoxide or sulfone derivatives, reduction results in secondary alcohols, and substitution reactions yield variously functionalized aromatic compounds.
Scientific Research Applications
The compound has diverse scientific research applications, including but not limited to:
Chemistry: : It serves as a building block for synthesizing more complex molecules and exploring new reaction mechanisms.
Biology: : The compound's structural features may contribute to the design of enzyme inhibitors or probes for biological studies.
Medicine: : Potential therapeutic applications include developing drugs targeting specific enzymes or receptors.
Industry: : It could be used in material science for creating polymers or as intermediates in producing specialty chemicals.
Mechanism of Action
Molecular targets and pathways involved: : The compound's mechanism of action is primarily determined by its interaction with specific molecular targets, such as enzymes or receptors. For example, the sulfonyl group may form hydrogen bonds with active site residues, while the pyrazole ring could engage in π-π interactions. These interactions modulate the activity of target proteins and influence cellular pathways, leading to the compound's biological effects.
Comparison with Similar Compounds
Compared to similar compounds, (3-(azepan-1-ylsulfonyl)phenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone stands out due to its unique combination of functional groups and structural features. Similar compounds might include:
(3-(morpholin-4-ylsulfonyl)phenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone: : With a morpholinyl group instead of azepane.
(3-(piperidin-1-ylsulfonyl)phenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone: : Substituted with a piperidine ring.
The azepane ring in the compound of interest provides distinct steric and electronic properties, differentiating it from its analogs and potentially leading to varied reactivity and biological activity.
Properties
IUPAC Name |
[3-(azepan-1-ylsulfonyl)phenyl]-(3,5-dimethylpyrazol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-14-12-15(2)21(19-14)18(22)16-8-7-9-17(13-16)25(23,24)20-10-5-3-4-6-11-20/h7-9,12-13H,3-6,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMUOSFWAUBMMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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